molecular formula C17H18N4O4 B1230198 5-(1-Acetyl-5-phenyl-3-pyrazolidinylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-(1-Acetyl-5-phenyl-3-pyrazolidinylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No. B1230198
M. Wt: 342.35 g/mol
InChI Key: WHOXFWYEZDJZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-acetyl-5-phenyl-3-pyrazolidinylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a member of barbiturates.

Scientific Research Applications

Synthesis and Anti-Staphylococcal Activity

  • 4-Diazopyrazole derivatives, closely related to the query compound, have been synthesized and evaluated for anti-staphylococcal activity. Compounds showed significant effectiveness against Staphylococcus aureus strains, with one compound notably inhibiting biofilm formation at a low concentration (Raimondi et al., 2012).

Molecular Modeling and Anticancer Potential

  • Molecular modeling and docking studies of chromene derivatives, structurally similar to the query compound, suggest potential as DNA intercalators. This indicates their possible application in the development of new anticancer drugs (Santana et al., 2020).

Applications in Organic Synthesis

  • Compounds structurally related to the query compound have been used in the synthesis of various organic structures, including pyrazoles and thiadiazoles. These reactions offer insights into the versatility of these compounds in organic chemistry (El‐Metwally & Khalil, 2010).

Potential in Drug Design

  • The synthesis of pyrimidine derivatives, similar to the query compound, has been achieved. These derivatives have shown binding properties with milk protein β-lactoglobulin, indicating their potential in drug design and protein interaction studies (Sepay et al., 2016).

Chemical Shift Assignment and Structural Analysis

  • Detailed chemical shift assignments and three-dimensional structural analysis of compounds similar to the query molecule have been carried out. This research is crucial for understanding the molecular structure and properties of such compounds (Silva et al., 2005).

properties

Product Name

5-(1-Acetyl-5-phenyl-3-pyrazolidinylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

IUPAC Name

5-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C17H18N4O4/c1-10(22)21-13(11-7-5-4-6-8-11)9-12(18-21)14-15(23)19(2)17(25)20(3)16(14)24/h4-8,13,23H,9H2,1-3H3

InChI Key

WHOXFWYEZDJZKF-UHFFFAOYSA-N

SMILES

CC(=O)N1C(CC(=N1)C2=C(N(C(=O)N(C2=O)C)C)O)C3=CC=CC=C3

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=C(N(C(=O)N(C2=O)C)C)O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1-Acetyl-5-phenyl-3-pyrazolidinylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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5-(1-Acetyl-5-phenyl-3-pyrazolidinylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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5-(1-Acetyl-5-phenyl-3-pyrazolidinylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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5-(1-Acetyl-5-phenyl-3-pyrazolidinylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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5-(1-Acetyl-5-phenyl-3-pyrazolidinylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Reactant of Route 6
5-(1-Acetyl-5-phenyl-3-pyrazolidinylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

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